molecular formula C9H11BrClN B1377047 5-Bromo-4-methylisoindoline hydrochloride CAS No. 1447607-82-0

5-Bromo-4-methylisoindoline hydrochloride

Cat. No.: B1377047
CAS No.: 1447607-82-0
M. Wt: 248.55 g/mol
InChI Key: OIQLNMGLEKHXEZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylisoindoline hydrochloride: is a chemical compound with the molecular formula C9H11BrClN. It is a derivative of isoindoline, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position, along with a hydrochloride salt. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylisoindoline hydrochloride typically involves the following steps:

  • Bromination: : The starting material, 4-methylisoindoline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position.

  • Hydrochloride Formation: : The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. This step is often performed in an aqueous or alcoholic medium to facilitate the formation of the salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylisoindoline hydrochloride can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of diverse derivatives.

  • Oxidation and Reduction: : The compound can be oxidized or reduced to modify the functional groups on the isoindoline ring. For example, oxidation can introduce carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 5-amino-4-methylisoindoline derivatives, while oxidation might produce 5-bromo-4-methylisoindolinone.

Scientific Research Applications

5-Bromo-4-methylisoindoline hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

  • Biology: : The compound is used in the study of biological pathways and mechanisms, often as a probe or a precursor to bioactive molecules.

  • Medicine: : It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific diseases.

  • Industry: : The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 5-Bromo-4-methylisoindoline hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The bromine atom and the isoindoline ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisoindoline hydrochloride: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.

    4-Methylisoindoline hydrochloride: Does not have the bromine atom, leading to different chemical properties and applications.

    5-Chloro-4-methylisoindoline hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.

Uniqueness

5-Bromo-4-methylisoindoline hydrochloride is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic and research applications, differentiating it from its analogs.

Properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQLNMGLEKHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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